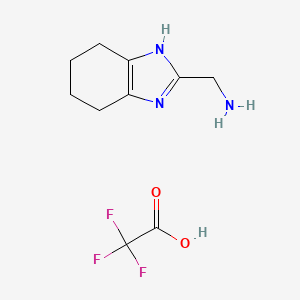

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid

Description

The compound “(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid” (hereafter referred to as the target compound) is a benzodiazole derivative with a tetrahydrofused cyclohexane ring, imparting partial saturation to the aromatic system. Its molecular formula is C₁₀H₁₇Cl₂N₃O (molecular weight: 266.17 g/mol) . The trifluoroacetic acid (TFA) acts as a counterion, enhancing solubility and stability, a common practice in pharmaceutical salts .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHWCDFWLXYBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid, followed by reduction and subsequent functionalization to introduce the methanamine group. The final step involves the addition of trifluoroacetic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while substitution reactions can introduce new substituents onto the benzimidazole ring.

Scientific Research Applications

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The trifluoroacetic acid component can enhance the compound’s stability and solubility, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Benzodiazolyl Methanamines

(a) (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

- Molecular Formula : C₈H₁₀Cl₂FN₃

- Molecular Weight : 238.09 g/mol .

- The absence of the tetrahydro ring reduces steric hindrance, possibly improving binding to flat aromatic targets (e.g., enzyme active sites). The dihydrochloride salt (vs. TFA) may alter solubility profiles in aqueous media .

(b) 1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Tetrahydrobenzodiazole Derivatives with Varied Substitutions

(a) 2-(Pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

- Molecular Formula: Not explicitly stated; estimated ~C₁₃H₂₀Cl₂N₄.

- Key Features :

(b) 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid

Physicochemical and Pharmacological Properties

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₇Cl₂N₃O | 266.17 | Tetrahydro ring, methanamine | TFA |

| (4-Fluoro-1H-benzodiazol-2-yl)methanamine | C₈H₁₀Cl₂FN₃ | 238.09 | Fluorine, dihydrochloride | Dihydrochloride |

| 1-(6-Fluoro-1-methyl-benzodiazol-2-yl)methanamine | C₉H₁₀FN₃ | 179.19 | 6-Fluoro, N1-methyl | Freebase |

| 2-(Pyrrolidin-2-yl)-tetrahydrobenzodiazole | ~C₁₃H₂₀Cl₂N₄ | ~315.23 | Pyrrolidinyl | Dihydrochloride |

Table 2: Key Pharmacological Inferences

Biological Activity

The compound (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid is a derivative of benzodiazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine

- Molecular Formula : C₈H₁₃F₃N₄

- CAS Number : 2138180-71-7

- Molecular Weight : 203.22 g/mol

Biological Activity Overview

The biological activity of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine has been investigated in various studies. Key findings include:

Antiproliferative Effects

Research indicates that compounds related to benzodiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| 9q | MDA-MB-231 | 23–33 |

| 9h | MCF-7 | 33 |

These compounds were shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by interacting with the colchicine-binding site on tubulin .

The mechanism by which (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine exerts its biological effects is primarily through:

- Tubulin Destabilization : The compound disrupts microtubule dynamics by binding to tubulin and preventing its polymerization.

- Cell Cycle Arrest : Flow cytometry studies demonstrate that treatment with this compound can lead to G₂/M phase arrest in cancer cells .

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in treated cells.

Case Studies

Several studies have documented the effects of benzodiazole derivatives on cancer cells:

- Study on MCF-7 Cells : A detailed investigation revealed that derivatives such as 9q and 9h showed potent antiproliferative activity with IC₅₀ values significantly lower than traditional chemotherapeutics like CA-4 .

- Stability Studies : Stability assessments indicated that these compounds maintain their efficacy under various pH conditions (pH 4 and pH 7.4), suggesting potential for therapeutic use in diverse environments within the body .

Safety and Toxicology

While the biological activities are promising, safety profiles are critical. The compound is intended for research purposes only and should not be used as a pharmaceutical agent without thorough testing . Toxicological assessments are necessary to evaluate any adverse effects before clinical applications can be considered.

Q & A

Q. Structural Characterization

- NMR Spectroscopy : H and C NMR confirm the benzodiazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and the methanamine side chain (δ 3.0–3.5 ppm for -CH-NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 178.1218 for the free base) .

- X-ray Crystallography : SHELX programs are used to solve crystal structures, particularly for verifying hydrogen bonding between the amine group and TFA counterion .

What in vitro assays are appropriate for evaluating the biological activity of benzodiazole derivatives like this compound?

Q. Biological Application Design

- Receptor Binding Assays : Screen for affinity to GPCRs or ion channels using radioligand displacement (e.g., H-labeled antagonists) .

- Enzyme Inhibition Studies : Measure IC values against kinases or proteases via fluorometric or colorimetric substrates.

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in live-cell imaging .

How can researchers resolve discrepancies in reported biological activities of structurally similar benzodiazole compounds?

Q. Data Contradiction Analysis

- Purity Verification : Compare HPLC purity data (>95% vs. lower grades) to rule out impurity-driven artifacts .

- Assay Conditions : Control for pH (TFA’s acidity may influence results) and solvent effects (e.g., DMSO concentration) .

- Structural Analogues : Test derivatives with modified substituents (e.g., fluorophenyl groups) to isolate structure-activity relationships .

What strategies mitigate stability challenges during storage of TFA salts of benzodiazole derivatives?

Q. Advanced Stability Studies

- Lyophilization : Freeze-drying the TFA salt under inert atmosphere prevents hygroscopic degradation .

- Temperature Control : Store at -20°C in amber vials to avoid light- or heat-induced decomposition .

- Buffered Solutions : Prepare fresh solutions in neutral buffers (e.g., PBS) to minimize acid-catalyzed hydrolysis .

How does the hydrogenation state of the benzodiazole ring (tetrahydro vs. aromatic) influence physicochemical properties?

Q. Structure-Property Relationship

- Solubility : The tetrahydro ring increases hydrophobicity compared to aromatic benzimidazoles, requiring polar solvents (e.g., DMSO) for dissolution .

- Conformational Flexibility : Partial saturation reduces planarity, altering binding kinetics in molecular docking studies .

- pKa Modulation : The amine group’s basicity (pKa ~9.5) is influenced by ring saturation, affecting protonation states in physiological conditions .

What computational methods predict the interaction of this compound with biological targets?

Q. Advanced Modeling Approaches

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using force fields (e.g., AMBER) to assess binding stability .

- Docking Studies : AutoDock Vina or Schrödinger Suite models pose predictions for benzodiazole derivatives in enzyme active sites .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine substitution) with activity trends using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.